molecular formula C13H11Br2NO2S B273386 N-benzyl-2,5-dibromobenzenesulfonamide

N-benzyl-2,5-dibromobenzenesulfonamide

Cat. No. B273386
M. Wt: 405.11 g/mol
InChI Key: HQQJEYMTQJLSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dibromobenzenesulfonamide, also known as NBD-BSA, is a compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. We will also list several future directions for the use of NBD-BSA in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dibromobenzenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and lipids. The compound is fluorescent, and its fluorescence intensity is highly dependent on its microenvironment. When this compound binds to a protein or lipid, its fluorescence intensity changes, allowing researchers to monitor changes in protein conformation or lipid dynamics.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and trypsin. This compound has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2,5-dibromobenzenesulfonamide in lab experiments is its high sensitivity and selectivity for hydrophobic regions of proteins and lipids. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of this compound is that it may interfere with the activity of certain proteins, particularly those that are highly hydrophobic. In addition, its fluorescence intensity can be affected by factors such as pH and temperature, which must be carefully controlled in experimental protocols.

Future Directions

There are several future directions for the use of N-benzyl-2,5-dibromobenzenesulfonamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and selectivity for specific protein or lipid targets. Another direction is the use of this compound in the study of protein misfolding and aggregation, which are implicated in a variety of diseases, including Alzheimer's and Parkinson's. Finally, this compound could be used in the development of new drugs that target specific proteins or lipid targets.
Conclusion
In conclusion, this compound, or this compound, is a compound that is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. Its mechanism of action is based on its ability to bind to hydrophobic regions of proteins and lipids, and it has a variety of biochemical and physiological effects. While this compound has advantages and limitations for lab experiments, there are several future directions for its use in scientific research, including the development of new fluorescent probes and the study of protein misfolding and aggregation.

Synthesis Methods

The synthesis of N-benzyl-2,5-dibromobenzenesulfonamide involves the reaction of this compound with sodium hydride in dimethylformamide. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is typically around 70%.

Scientific Research Applications

N-benzyl-2,5-dibromobenzenesulfonamide is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been found to be particularly useful in the study of protein-protein interactions, protein folding, and protein aggregation. This compound is also used in the study of lipid-protein interactions and membrane dynamics.

properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

N-benzyl-2,5-dibromobenzenesulfonamide

InChI

InChI=1S/C13H11Br2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

HQQJEYMTQJLSFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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